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Compound of Interest

Compound Name: 2-Chloroquinoxaline-6-carbonitrile

Cat. No.: B3390686 Get Quote

This guide provides a comprehensive overview of the available spectroscopic and

physicochemical data for 2-Chloroquinoxaline-6-carbonitrile, a key intermediate in medicinal

chemistry and drug development. Due to the limited availability of specific experimental spectra

for this compound in public databases, this document also presents reference data from the

closely related parent compound, 2-Chloroquinoxaline. This information is intended for

researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of 2-Chloroquinoxaline-
6-carbonitrile
The fundamental physicochemical properties of 2-Chloroquinoxaline-6-carbonitrile have

been compiled from available sources and are presented in Table 1.
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Property Value Reference

CAS Number 1192756-62-9

Molecular Formula C₉H₄ClN₃

Molecular Weight 189.6 g/mol

Melting Point 177-178 °C

IUPAC Name
2-chloro-6-

quinoxalinecarbonitrile

Physical Form Powder

Spectroscopic Data (Reference Compound: 2-
Chloroquinoxaline)
Detailed experimental spectroscopic data for 2-Chloroquinoxaline-6-carbonitrile is not

readily available. However, the data for the parent compound, 2-Chloroquinoxaline (CAS:

1448-87-9), provides a valuable reference for spectral interpretation.

¹H NMR

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in a

quantitative format

¹³C NMR

Chemical Shift (δ) ppm Assignment

Data not available in a quantitative format

Note: While ¹H and ¹³C NMR spectra for 2-Chloroquinoxaline are mentioned in databases,

specific peak assignments and quantitative data are not provided in the search results.[1][2]
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The IR spectrum of 2-Chloroquinoxaline was obtained using a KBr-Pellet technique.[1] Key

absorptions are characteristic of the quinoxaline core and the carbon-chlorine bond.

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Weak-Medium Aromatic C-H stretch

1600-1585 Medium Aromatic C=C stretch

1500-1400 Medium Aromatic C=C stretch

~800-600 Strong C-Cl stretch

The mass spectrum for 2-Chloroquinoxaline was obtained via Gas Chromatography-Mass

Spectrometry (GC-MS).[1]

m/z Relative Intensity Assignment

164 High [M]⁺ (Molecular ion)

129 Highest [M-Cl]⁺

102 Medium [M-Cl-HCN]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a solid organic compound like 2-Chloroquinoxaline-6-carbonitrile.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the

solubility of the compound and its non-interference with the spectral regions of interest. Add

a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the

chemical shifts to 0 ppm.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
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¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,

a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and

a relaxation delay appropriate for the compound.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans is typically required due to the lower natural abundance

of ¹³C. The spectral width should encompass the expected range of carbon resonances

(typically 0-200 ppm).

2. Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind

the mixture to a fine, uniform powder. Press the powder into a thin, transparent pellet using a

hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty sample compartment. Place

the KBr pellet in the sample holder and record the sample spectrum. The spectrum is

typically recorded in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-

Mass Spectrometry (GC-MS) can be used. A dilute solution of the sample is injected into the

GC, where it is vaporized and separated. For less volatile compounds, direct infusion or

techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization

(MALDI) can be employed.

Ionization: In GC-MS, Electron Impact (EI) is a common ionization method. ESI is a softer

ionization technique often used for more polar and thermally labile molecules.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).
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Data Acquisition: The detector records the abundance of ions at each m/z value, generating

the mass spectrum.

Logical Workflow for Synthesis and
Characterization
The synthesis of a novel quinoxaline derivative for potential drug development applications

typically follows a structured workflow from initial synthesis to final characterization.
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Synthesis and Purification

Structure Elucidation and Purity Assessment

Starting Materials
(e.g., Substituted

1,2-phenylenediamine and
α-dicarbonyl compound)

Condensation Reaction

Reaction Work-up
(Extraction, Washing)

Purification
(Crystallization, Chromatography)

Mass Spectrometry (MS)
(Confirm Molecular Weight)

NMR Spectroscopy
(¹H, ¹³C)

(Determine Structure)

IR Spectroscopy
(Identify Functional Groups)

Purity Analysis
(HPLC, Elemental Analysis)

Pure, Characterized
2-Chloroquinoxaline-6-carbonitrile

Click to download full resolution via product page

Caption: Synthetic and Characterization Workflow for 2-Chloroquinoxaline-6-carbonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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